molecular formula C16H15Cl3N4 B560408 PF 06260933 二塩酸塩

PF 06260933 二塩酸塩

カタログ番号: B560408
分子量: 369.7 g/mol
InChIキー: VRQXEOPUAQLBQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride: is a chemical compound known for its role as a MAP4K4 inhibitor. It is also known by its systematic name, 5-(4-Chloro-phenyl)-[3,3′]bipyridinyl-6,6′-diamine dihydrochloride . This compound has been developed by Pfizer for research purposes, particularly in the field of kinase phosphatase biology .

科学的研究の応用

Scientific Research Applications

2.1 Inhibition of MAP4K4

The primary application of this compound is its role as an inhibitor of the MAP4K4 kinase, which is implicated in various signaling pathways related to cellular processes such as proliferation, differentiation, and survival. Research has indicated that inhibiting MAP4K4 may have therapeutic benefits in conditions like diabetes and fibrosis .

2.2 Cellular Signaling Studies

This compound is utilized in studies investigating endothelial-to-mesenchymal transition (EndMT), a critical process in fibrosis and cancer progression. Its ability to modulate cellular signaling pathways makes it a valuable tool for understanding disease mechanisms .

2.3 Drug Development

Due to its specificity and potency, this compound is being explored for potential therapeutic applications in drug development, particularly in creating new pharmaceuticals targeting diseases associated with aberrant MAPK signaling pathways .

Case Studies

3.1 Therapeutic Potential in Fibrosis

A study highlighted the effects of MAP4K4 inhibition on fibrosis models, demonstrating that treatment with the compound resulted in reduced fibrotic markers and improved tissue architecture . This suggests its potential as a therapeutic agent for fibrotic diseases.

3.2 Cancer Research

In cancer studies, the compound has been shown to affect tumor cell proliferation and migration by modulating key signaling pathways involved in cancer progression. Its application in preclinical models has provided insights into its effectiveness as an anti-cancer agent .

作用機序

Target of Action

PF 06260933 dihydrochloride is a highly selective small-molecule inhibitor that primarily targets MAP4K4 (HGK) . It also inhibits MINK and TNIK . These targets play a crucial role in various cellular processes, including inflammation and insulin signaling.

Mode of Action

PF 06260933 dihydrochloride interacts with its targets by binding to the kinase domain, thereby inhibiting their activity . The IC50 values for MAP4K4, MINK, and TNIK are 3.7 nM, 8 nM, and 13 nM, respectively .

Pharmacokinetics

It is noted that the compound is orally active , suggesting that it has suitable absorption and stability properties for oral administration.

Result of Action

The inhibition of MAP4K4, MINK, and TNIK by PF 06260933 dihydrochloride leads to improved fasting hyperglycemia in mice . This suggests that the compound may have potential therapeutic effects in the treatment of diabetes.

生化学分析

Biochemical Properties

It also inhibits MINK and TNIK with IC50 values of 8 and 13 nM, respectively .

Cellular Effects

PF 06260933 dihydrochloride has been shown to improve fasting hyperglycemia in mice . This suggests that it may influence cell function by impacting cell signaling pathways and cellular metabolism related to glucose regulation.

Molecular Mechanism

The molecular mechanism of action of PF 06260933 dihydrochloride involves binding interactions with the MAP4K4 enzyme, leading to its inhibition . This can result in changes in gene expression and cellular processes.

Dosage Effects in Animal Models

The effects of PF 06260933 dihydrochloride vary with different dosages in animal models

準備方法

Synthetic Routes and Reaction Conditions: The specific synthetic route and reaction conditions are proprietary to Pfizer and are not publicly disclosed in detail .

Industrial Production Methods: Industrial production methods for 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride are also proprietary. it is known that the compound is produced under controlled conditions to ensure high purity (≥98% HPLC) and consistency .

化学反応の分析

Types of Reactions: 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride primarily undergoes substitution reactions due to the presence of the chloro-phenyl group and the bipyridinyl core. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted bipyridinyl derivatives .

類似化合物との比較

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride is unique due to its high specificity and potency as a MAP4K4 inhibitor. Similar compounds include:

These compounds share some similarities in their inhibitory effects on kinases but differ in their specificity, potency, and structural characteristics.

生物活性

5-(6-Aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine; dihydrochloride, often referred to as a pyridine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H14ClN3·2HCl
  • Molecular Weight : 335.17 g/mol
  • Structure : The compound features a pyridine ring substituted with an amino group and a chlorophenyl moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that it may act as an inhibitor of specific kinases and other proteins involved in disease processes.

Enzyme Inhibition

The compound has shown potential as an inhibitor in various enzymatic assays:

  • Cyclin-dependent Kinases (CDKs) : It has been reported to inhibit CDK4/6, which are critical regulators of the cell cycle. This inhibition can lead to reduced proliferation of cancer cells .
  • Viral Inhibition : Preliminary studies indicate that compounds similar to this pyridine derivative exhibit antiviral properties, particularly against human adenoviruses (HAdV), suggesting potential applications in antiviral drug development .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound:

  • Cell Lines Tested : The compound was tested against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma).
  • Results : It demonstrated significant cytotoxic activity with IC50 values in the low micromolar range, indicating strong potential as an anticancer agent .

Antiviral Activity

The antiviral efficacy was assessed using:

  • Selectivity Index : Compounds derived from similar structures exhibited selectivity indices greater than 100 against HAdV, indicating low cytotoxicity relative to their antiviral activity .
  • Mechanistic Studies : The mechanism appears to involve targeting viral DNA replication processes, which is critical for halting viral propagation .

Case Study 1: Anticancer Efficacy

In a study published in PubMed, researchers synthesized a series of related compounds and evaluated their anticancer activities. Among these, one derivative exhibited an IC50 value of 0.27 μM against HAdV with a CC50 value of 156.8 μM, showcasing a favorable therapeutic window .

Case Study 2: Enzyme Inhibition Profile

Another study explored the inhibition profile against various kinases. The compound was found to selectively inhibit CDK4/6 with a high degree of specificity, making it a candidate for further development as a targeted cancer therapy .

Comparative Analysis Table

Activity Type IC50 Value (μM) CC50 Value (μM) Selectivity Index
Antiviral (HAdV)0.27156.8>100
Anticancer (HeLa)Low MicromolarHigh MicromolarN/A

特性

IUPAC Name

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4.2ClH/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11;;/h1-9H,(H2,18,20)(H2,19,21);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQXEOPUAQLBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。